![molecular formula C15H17N5 B13778570 tetramethylazanium;[(3E,5E)-2,8,8-tricyanoocta-1,3,5,7-tetraenylidene]azanide](/img/structure/B13778570.png)
tetramethylazanium;[(3E,5E)-2,8,8-tricyanoocta-1,3,5,7-tetraenylidene]azanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethylazanium;[(3E,5E)-2,8,8-tricyanoocta-1,3,5,7-tetraenylidene]azanide is a complex organic compound known for its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetramethylazanium;[(3E,5E)-2,8,8-tricyanoocta-1,3,5,7-tetraenylidene]azanide can be synthesized through a series of chemical reactions involving the combination of tetramethylammonium with specific organic compounds. One common method involves the reaction between trimethylamine and a methyl chloride to form tetramethylammonium chloride, which can then be further reacted with other compounds to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using similar reaction pathways as those used in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Tetramethylazanium;[(3E,5E)-2,8,8-tricyanoocta-1,3,5,7-tetraenylidene]azanide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, often using reducing agents like hydrogen or hydrides.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction could produce various amines .
Scientific Research Applications
Tetramethylazanium;[(3E,5E)-2,8,8-tricyanoocta-1,3,5,7-tetraenylidene]azanide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of tetramethylazanium;[(3E,5E)-2,8,8-tricyanoocta-1,3,5,7-tetraenylidene]azanide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its effects are mediated through binding to specific receptors or interacting with cellular components .
Comparison with Similar Compounds
Similar Compounds
Tetramethylammonium chloride: A simpler quaternary ammonium compound with similar properties.
Tetramethylammonium hydroxide: Another related compound used in chemical synthesis and research.
Uniqueness
Tetramethylazanium;[(3E,5E)-2,8,8-tricyanoocta-1,3,5,7-tetraenylidene]azanide is unique due to its complex structure and the presence of multiple cyano groups, which confer distinct chemical and physical properties. This makes it particularly valuable in specialized applications where other similar compounds may not be suitable .
Properties
Molecular Formula |
C15H17N5 |
|---|---|
Molecular Weight |
267.33 g/mol |
IUPAC Name |
tetramethylazanium;[(3E,5E)-2,8,8-tricyanoocta-1,3,5,7-tetraenylidene]azanide |
InChI |
InChI=1S/C11H5N4.C4H12N/c12-6-10(7-13)4-2-1-3-5-11(8-14)9-15;1-5(2,3)4/h1-5H;1-4H3/q-1;+1/b2-1+,5-3+; |
InChI Key |
VBEMMDLOTLHWFP-OVYRSGNUSA-N |
Isomeric SMILES |
C[N+](C)(C)C.C(=C/C=C(C#N)C#N)\C=C\C(=C=[N-])C#N |
Canonical SMILES |
C[N+](C)(C)C.C(=CC=C(C#N)C#N)C=CC(=C=[N-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


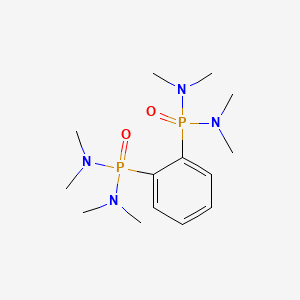
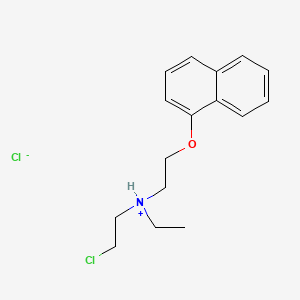
![[2-(Acetylsulfanylmethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate](/img/structure/B13778505.png)
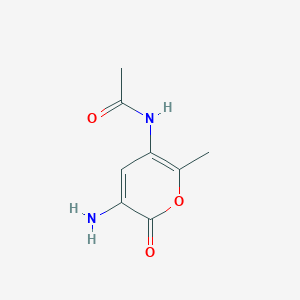
![(E)-but-2-enedioic acid;8-chloro-6-(2-chlorophenyl)-1-[4-(2-methoxyethyl)piperazin-1-yl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B13778512.png)
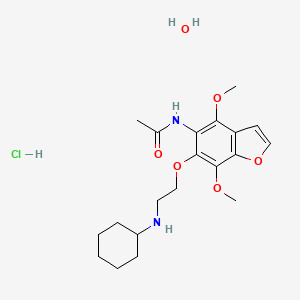
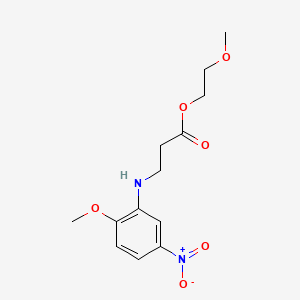
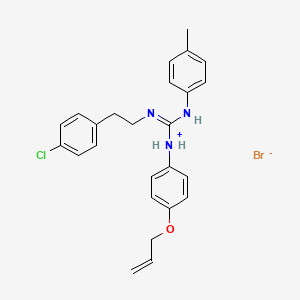

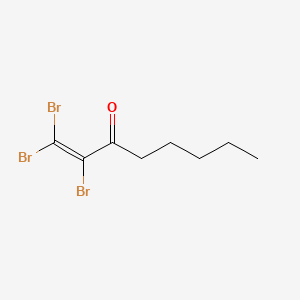

![Tert-butyl 2-[6-(2-azidoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B13778564.png)
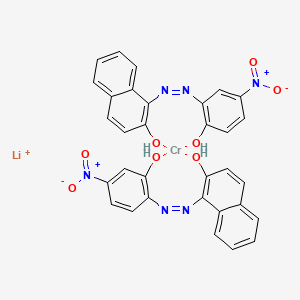
![3,6,7-Trimethylbenzo[d]isoxazole](/img/structure/B13778567.png)
